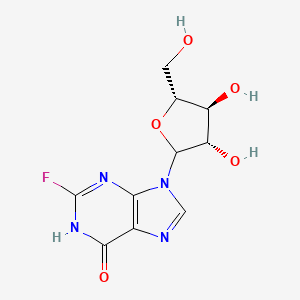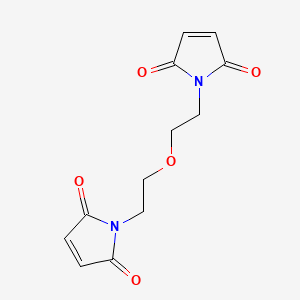
3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoxaline core with a carboxaldehyde group and a dihydro-oxo substitution, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the carboxaldehyde and dihydro-oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Aplicaciones Científicas De Investigación
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline-2-carboxaldehyde: A derivative with a carboxaldehyde group at the 2-position.
3,4-Dihydroquinoxaline: A reduced form of quinoxaline without the carboxaldehyde group.
Uniqueness
1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the quinoxaline core with the carboxaldehyde and dihydro-oxo groups makes it a valuable intermediate for the synthesis of diverse bioactive compounds.
Propiedades
Número CAS |
36002-61-6 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-oxo-2,4-dihydroquinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-9(13)10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,10,13) |
Clave InChI |
VRQBCGLVIFQFJL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC=CC=C2N1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






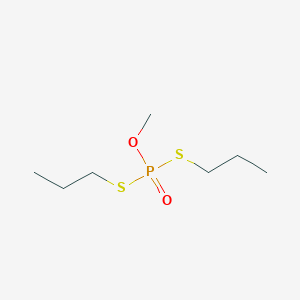
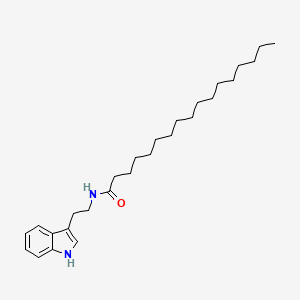
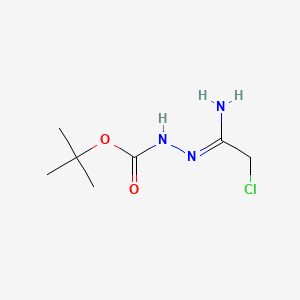

![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
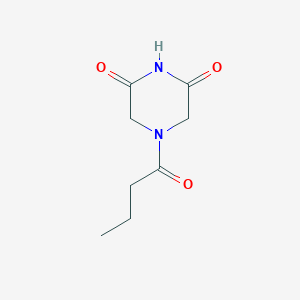
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
